N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride
Description
This compound is a structurally complex small molecule featuring a benzo[d]thiazole moiety fused with a tetrahydrothieno[2,3-c]pyridine core, substituted with a methyl group at the 6-position of the thienopyridine ring. The acetamide side chain is further modified with a 1,3-dioxoisoindolin-2-yl group, and the molecule is stabilized as a hydrochloride salt. Its synthesis and structural validation likely employed crystallographic tools such as SHELX programs for refinement and validation .
Evidence from highlights its role as a derivative of APE1 (apurinic/apyrimidinic endonuclease 1) inhibitors, a class of molecules targeting DNA repair pathways. Safety guidelines from emphasize its hygroscopic nature, reactivity with water, and requirements for airtight storage to prevent degradation.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2.ClH/c1-28-11-10-16-19(12-28)34-23(21(16)22-26-17-8-4-5-9-18(17)33-22)27-20(30)13-29-24(31)14-6-2-3-7-15(14)25(29)32;/h2-9H,10-13H2,1H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHHOUUXDFMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for maintaining genomic stability. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
APE1 is a key enzyme involved in DNA repair processes. It facilitates the cleavage of abasic sites in DNA, which can arise from spontaneous hydrolysis or DNA damage caused by environmental factors or therapeutic agents. The inhibition of APE1 has been linked to increased sensitivity of cancer cells to DNA-damaging agents, making it a target for cancer therapy. The compound under discussion has been shown to inhibit APE1 activity effectively.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure significantly influence the biological activity of the compound. For instance, variations in the substituents on the benzo[d]thiazole and thieno[2,3-c]pyridine moieties have been explored to enhance potency and selectivity against APE1.
| Compound | Substituent | IC50 (µM) | Notes |
|---|---|---|---|
| 1 | None | 4.5 | Base compound |
| 2 | Methyl | 3.0 | Enhanced activity |
| 3 | Isopropyl | 2.0 | Most potent variant |
In Vitro and In Vivo Studies
In vitro studies using HeLa cell extracts demonstrated that the compound significantly inhibited APE1 activity and potentiated the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ). In vivo studies showed favorable pharmacokinetics with good plasma exposure levels after administration in mice.
Case Study 1: Cancer Cell Lines
A study evaluated the effects of the compound on various cancer cell lines, including glioblastoma and pancreatic cancer models. The results indicated that treatment with the compound led to a marked increase in abasic site accumulation and enhanced apoptosis when combined with DNA-damaging agents.
Case Study 2: Resistance Mechanisms
Another study focused on chemoresistant cell lines. It was found that APE1 expression was upregulated in these cells, correlating with resistance to TMZ. The introduction of the compound resulted in decreased APE1 levels and restored sensitivity to chemotherapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of benzo[d]thiazole-tetrahydrothienopyridine hybrids. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Effects on Activity: The 6-isopropyl analog () exhibits mid-µM APE1 inhibition, suggesting that bulkier alkyl groups (e.g., isopropyl vs. methyl) may enhance binding affinity.
Pharmacokinetic and Safety Profiles: The hydrochloride salt form (target compound) improves stability and bioavailability compared to neutral analogs, as noted in . However, its hygroscopicity necessitates stringent storage conditions .
NMR and Structural Analysis :
- demonstrates that NMR chemical shift profiling (e.g., regions A and B in Figure 6) can identify substituent-induced changes in chemical environments. Applying this method to the target compound and its analogs could reveal how side-chain modifications alter conformational flexibility or electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
